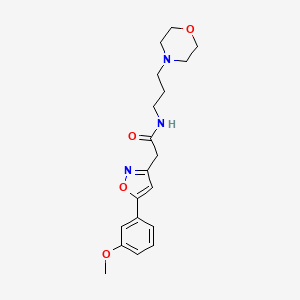

![molecular formula C12H12N2O3 B3016271 2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol CAS No. 955976-57-5](/img/structure/B3016271.png)

2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol” is a complex organic molecule. It contains a benzodioxol group, which is a common motif in many bioactive compounds . The pyrazol group is a five-membered ring containing two nitrogen atoms, which is often found in various pharmaceuticals due to its ability to bind to various biological targets .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxol and pyrazol rings, and the attachment of the ethanol group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxol and pyrazol rings, as well as the ethanol group, would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzodioxol and pyrazol rings, as well as the ethanol group. These groups could potentially undergo a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure .Scientific Research Applications

Anticancer Research

This compound has been studied for its potential anticancer properties. A series of derivatives bearing the 1,3-benzodioxol-5-yl group have shown promising activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These studies suggest that the compound could serve as a template for further optimization and development of new anticancer agents.

Organic Synthesis Building Blocks

The 1,3-benzodioxol moiety is a valuable building block in organic synthesis. It is often used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of the pyrazolyl group in the compound adds to its versatility, allowing for the creation of diverse chemical entities .

Biological Activity Studies

Compounds with the 1,3-benzodioxol structure have been extensively studied for their biological activities. This particular compound, with its ethanol functional group, could be a key intermediate in synthesizing molecules with potential biological activities, such as enzyme inhibitors or receptor modulators .

Material Science

In material science, the compound’s structural motif could be utilized in the design of organic electronic materials. Its rigid structure and potential for electronic conjugation make it a candidate for use in organic light-emitting diodes (OLEDs) or as a component in photovoltaic cells .

Chemical Sensors

The benzodioxol and pyrazolyl groups can interact with various substances, which could be exploited in the development of chemical sensors. These sensors could detect specific ions or molecules, making the compound useful in environmental monitoring or medical diagnostics .

Pharmacological Research

Due to the compound’s structural similarity to other bioactive molecules, it could be investigated for its pharmacological effects. Research could explore its use as a lead compound for the development of drugs targeting neurological disorders or metabolic diseases .

Mechanism of Action

Target of Action

The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that plays a crucial role in various cellular processes, including the hormonal control of glucose homeostasis, Wnt signaling, and the regulation of transcription factors and microtubules .

Mode of Action

It is suggested that the compound may interact with its target, gsk-3β, and modulate its activity . This modulation could result in changes in the cellular processes controlled by GSK-3β, such as glucose homeostasis and Wnt signaling .

Biochemical Pathways

The compound’s interaction with GSK-3β suggests that it may affect the Wnt signaling pathway . The Wnt signaling pathway is a complex network of proteins that play a crucial role in embryonic development and cancer .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The compound’s interaction with GSK-3β and potential modulation of the Wnt signaling pathway suggest that it may have a significant impact on cellular processes. These effects could include changes in glucose homeostasis and alterations in the regulation of transcription factors and microtubules .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-(1,3-benzodioxol-5-yl)pyrazol-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-6-5-14-4-3-10(13-14)9-1-2-11-12(7-9)17-8-16-11/h1-4,7,15H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMYEIFKTLLDFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

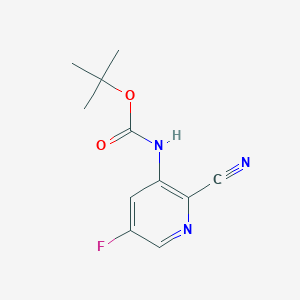

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3016191.png)

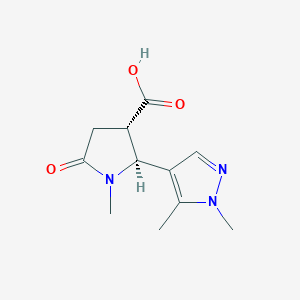

![Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3016192.png)

![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)

![Methyl 3-{[(4-acetylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3016195.png)

![1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3016196.png)

![3-[Methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate](/img/structure/B3016199.png)

![3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B3016202.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B3016205.png)

![Tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B3016207.png)

![N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3016210.png)